乙烯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

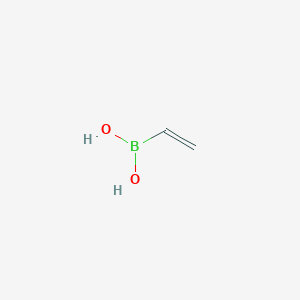

Vinylboronic acid, also known as ethenylboronic acid, is a boronic acid derivative with the molecular formula CH2=CHB(OH)2 . It is often used in the synthesis of styrene-based organoboron polymers . It is also used as a stable boronic acid surrogate for Suzuki-Miyaura cross-coupling .

Synthesis Analysis

Vinylboronic acid can be synthesized as the protected ester in one step by cross-metathesis between an alkene and a vinylboronic ester or hydroboration of an alkyne . Vinylboronic acid pinacol ester (VB pin) was found to be a suitable monomer in radical polymerization, and the well-defined corresponding polymers were successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .Molecular Structure Analysis

The molecular structure of Vinylboronic acid is CH2=CHB(OH)2 . Its average mass is 71.871 Da and its monoisotopic mass is 72.038261 Da .Chemical Reactions Analysis

Vinylboronic acid MIDA ester is used in Heck and oxidative Heck reactions as well as in olefin metathesis to provide the cross-coupled product . It undergoes cyclopropanation and epoxidation to yield corresponding MIDA cyclopropane and oxirane, respectively .Physical And Chemical Properties Analysis

Vinylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a polar surface area of 40 Å2 and a molar volume of 73.6±3.0 cm3 .作用机制

Target of Action

Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .

Biochemical Pathways

VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Pharmacokinetics

It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.

Result of Action

The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .

Action Environment

The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.

实验室实验的优点和局限性

One of the main advantages of vinylboronic acid is its high reactivity and specificity. It can be used to selectively target specific proteins and enzymes, which can be useful in drug discovery and bioconjugation reactions. However, vinylboronic acid is also highly sensitive to moisture and air, which can limit its use in certain experimental conditions.

未来方向

There are many future directions for the use of vinylboronic acid in scientific research. One area of interest is the development of new drugs that target specific proteins and enzymes. Another area of interest is the use of vinylboronic acid in bioconjugation reactions, which can be used to label and study proteins and enzymes in living cells. In addition, there is potential for the use of vinylboronic acid in the development of new materials, such as sensors and catalysts.

Conclusion:

Vinylboronic acid is an important organic compound that has many scientific research applications. Its high reactivity and specificity make it a valuable tool in organic synthesis, drug discovery, and bioconjugation reactions. While there are some limitations to its use, there are many future directions for the application of vinylboronic acid in scientific research.

合成方法

The synthesis method of vinylboronic acid involves the reaction of vinyl magnesium bromide with triisopropyl borate. The reaction produces vinylboronic acid, which can be purified by column chromatography. This method is widely used in laboratories and is considered to be a reliable and efficient way to produce vinylboronic acid.

科学研究应用

生物正交反应

乙烯基硼酸 (VBA) 用于生物正交反应,用于生物分子的化学修饰 . 它们在与 3,6-二吡啶基-s-四嗪的生物正交逆电子需求狄尔斯-阿尔德 (iEDDA) 反应中充当非应变、合成可及和水溶性的反应伙伴 . 这种应用适用于生物标记应用 .

蛋白质修饰

VBA 可以与应变促进炔烃-叠氮化物环加成反应正交使用,用于蛋白质修饰 . 这使得它们成为生物正交分子工具箱的有吸引力的补充 .

自由基聚合

乙烯基硼酸频哪醇酯 (VB pin) 是自由基聚合中合适的单体 . 通过可逆加成-断裂链转移 (RAFT) 聚合成功获得了定义明确的相应聚合物 .

聚烯烃的制备

乙烯基硼酸用于制备具有含硼基团的定义明确的聚烯烃 . 这是通过引入乙烯基硼酸和一系列硼酸酯单体实现的 .

动态交换特性

含 VB pin 的聚合物表现出动态交换特性 . 这表明这些聚合物作为功能材料的潜力 .

酶抑制

反-2-(4-联苯基)乙烯基硼酸是乙烯基硼酸的衍生物,正在研究它在抑制两种重要酶方面的潜在作用:碳酸酐酶和脂肪酸酰胺水解酶 (FAAH).

安全和危害

生化分析

Biochemical Properties

Vinylboronic acid plays a crucial role in biochemical reactions, particularly in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with 3,6-dipyridyl-s-tetrazines . This reaction is important for biological labeling applications

Cellular Effects

Vinylboronic acid has been shown to be biocompatible, non-toxic, and highly stable in aqueous media and cell lysate . Its hydrophilic properties and small size make it attractive for use in protein modifications and other biomolecular labeling applications

Molecular Mechanism

The molecular mechanism of Vinylboronic acid primarily involves its participation in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction . This reaction involves the transfer of electrons and the formation of new bonds, which can lead to changes in gene expression and enzyme activity

Metabolic Pathways

Vinylboronic acid is involved in the Suzuki-Miyaura coupling reaction, a type of C-B bond formation

属性

IUPAC Name |

ethenylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXCNIVBAVFOBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)

![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)